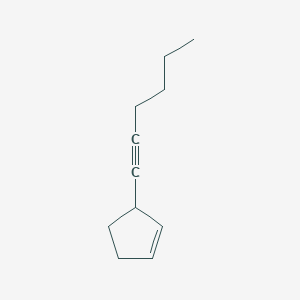

3-Hex-1-ynylcyclopentene

Description

3-Hex-1-ynylcyclopentene is a cyclopentene derivative featuring a hex-1-ynyl substituent at the 3-position of the cyclopentene ring. Its molecular formula is C₁₁H₁₆, with a calculated molecular weight of 148.24 g/mol. The compound combines the strained cyclopentene ring system with a terminal alkyne group, rendering it reactive in cycloaddition and coupling reactions. While specific literature data (e.g., CAS registry, spectral properties) are unavailable in the provided evidence, its structural analogs and substituent effects can be inferred from related compounds.

Properties

Molecular Formula |

C11H16 |

|---|---|

Molecular Weight |

148.24 g/mol |

IUPAC Name |

3-hex-1-ynylcyclopentene |

InChI |

InChI=1S/C11H16/c1-2-3-4-5-8-11-9-6-7-10-11/h6,9,11H,2-4,7,10H2,1H3 |

InChI Key |

QZRQHJCDBWWJIP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CC1CCC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hex-1-ynylcyclopentene typically involves the reaction of cyclopentene with a hex-1-yne derivative under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with a halogenated cyclopentene in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

Industrial production of 3-Hex-1-ynylcyclopentene may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Hex-1-ynylcyclopentene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The compound can participate in substitution reactions, where the hex-1-ynyl group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.

Substitution: Halogenation reactions using halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be employed.

Major Products Formed

Oxidation: Formation of cyclopentenone derivatives.

Reduction: Formation of hex-1-enylcyclopentene or hexylcyclopentene.

Substitution: Formation of halogenated cyclopentene derivatives.

Scientific Research Applications

3-Hex-1-ynylcyclopentene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the study of enzyme-catalyzed reactions involving alkynes.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Hex-1-ynylcyclopentene in chemical reactions involves the interaction of its functional groups with various reagents. The alkyne group can participate in addition reactions, while the cyclopentene ring can undergo ring-opening or substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The hex-1-ynyl substituent distinguishes 3-Hex-1-ynylcyclopentene from other cyclopentene derivatives. Key comparisons include:

- Substituent Effects: The hex-1-ynyl group introduces significant steric bulk and electron-withdrawing character compared to smaller substituents like isopropyl. This enhances reactivity in click chemistry (e.g., Huisgen cycloaddition) but reduces solubility in nonpolar solvents. In contrast, 3-Isopropylcyclopentene (C₈H₁₄) exhibits lower molecular weight and greater hydrophobicity due to its branched alkyl group, favoring applications in hydrophobic matrices .

Physical Properties

- Boiling Points/Solubility : The bulky hex-1-ynyl group likely increases boiling points relative to 3-Isopropylcyclopentene. However, its polarizable triple bond may improve solubility in polar aprotic solvents compared to purely alkyl-substituted analogs.

- Retention Indices (RI) : highlights challenges in distinguishing cyclopentene derivatives with similar molecular formulas (e.g., benzocyclopentane vs. cyclopropylbenzene) via RI values . For 3-Hex-1-ynylcyclopentene, its unique substituent may yield distinct RI profiles, though experimental data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.